molecular formula C13H21Br B6256649 1-(1-bromopropan-2-yl)adamantane CAS No. 1509281-79-1

1-(1-bromopropan-2-yl)adamantane

Cat. No.: B6256649
CAS No.: 1509281-79-1
M. Wt: 257.21 g/mol
InChI Key: KKWYVJXQQUOYRU-UHFFFAOYSA-N
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Description

1-(1-bromopropan-2-yl)adamantane is an organobromine compound with the molecular formula C13H21Br and a monoisotopic mass of 256.08267 Da . This adamantane derivative features a bromopropane chain, making it a valuable intermediate in organic synthesis and materials science research. As a tertiary alkyl bromide, it can be utilized to introduce the rigid, lipophilic adamantyl group into more complex molecular architectures. Researchers value this compound for developing novel pharmaceutical intermediates, advanced materials, and for use in method development and testing, similar to the well-studied 1-bromoadamantane . This product is provided for laboratory research purposes and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

1509281-79-1

Molecular Formula

C13H21Br

Molecular Weight

257.21 g/mol

IUPAC Name

1-(1-bromopropan-2-yl)adamantane

InChI

InChI=1S/C13H21Br/c1-9(8-14)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-8H2,1H3

InChI Key

KKWYVJXQQUOYRU-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C12CC3CC(C1)CC(C3)C2

Purity

95

Origin of Product

United States

Preparation Methods

Electrophilic Bromination

Electrophilic bromination using bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) or protic acids (e.g., HBr in acetic acid) is a common approach. In the synthesis of 1-bromo-3,5-dimethyladamantane, HBr in acetic acid catalyzes regioselective bromination at the 1-position. By analogy, 1-propan-2-yladamantane could undergo similar conditions to yield the target compound.

Key Parameters :

  • Temperature : 20–55°C (optimal for controlling exothermicity).

  • Catalyst : 1–5 mol% HBr in acetic acid.

  • Bromine Equivalents : 4–5 molar equivalents relative to substrate.

Radical Bromination

N-Bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light) offers an alternative pathway. This method favors allylic or tertiary C–H bonds, making it suitable for functionalizing the propan-2-yl group. However, adamantane’s bridgehead positions may compete, necessitating careful optimization.

Alkylation of Adamantane

The propan-2-yl group is introduced prior to bromination. Friedel-Crafts alkylation or Grignard reactions are viable routes.

Friedel-Crafts Alkylation

Adamantane reacts with 2-propanol or allyl bromide in the presence of AlCl₃ to form 1-propan-2-yladamantane. Subsequent bromination of this intermediate yields the target compound.

Example Protocol :

  • Alkylation : Adamantane (1.0 eq), 2-propanol (1.2 eq), AlCl₃ (1.5 eq) in CH₂Cl₂, 0°C to reflux.

  • Bromination : Intermediate (1.0 eq), Br₂ (4.0 eq), HBr (cat.) in acetic acid, 50°C, 12 h.

Grignard Addition

Reaction of 1-adamantylmagnesium bromide with acetone followed by workup yields 1-propan-2-yladamantane. Bromination with PBr₃ or HBr/H₂O₂ completes the synthesis.

Catalytic Bromination Methods

Catalysts enhance regioselectivity and reduce side reactions.

HBr in Acetic Acid

As demonstrated in the synthesis of 1-bromo-3,5-dimethyladamantane, HBr in acetic acid suppresses di-bromination and improves yield to >85%. For this compound, this system could similarly minimize over-bromination of the adamantane core.

Sulfuric Acid-Mediated Bromination

Concentrated H₂SO₄ facilitates bromine activation. In a Ritter reaction analog, acetonitrile and H₂SO₄ mediate the formation of N-acetamido intermediates, though this may require adaptation for alkyl bromides.

Purification and Characterization

Crude products are purified via distillation or crystallization.

Distillation

Excess bromine is removed by atmospheric distillation (up to 85°C). The product is isolated via solvent extraction (e.g., methylene chloride) and washed with sodium bicarbonate.

Crystallization

Recrystallization from ethanol/ethyl acetate (5:4 v/v) yields high-purity this compound, analogous to memantine hydrochloride purification.

Characterization Data :

Parameter Value
Melting Point290–295°C (decomposes)
IR (KBr)2947–2847 cm⁻¹ (C–H stretch)
¹H NMR (CDCl₃)δ 1.12–1.67 (m, adamantane CH₂)

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and safety:

Method Yield Scalability Safety
HBr/AcOH Bromination85–90%HighModerate (exotherm)
Radical Bromination70–75%LowHigh (radicals)
Grignard + PBr₃65–70%ModerateLow

Challenges and Optimization

  • Exothermicity : Dropwise bromine addition and temperature control (20–50°C) mitigate runaway reactions.

  • Byproducts : Sodium hydrosulfite washes reduce brominated impurities.

  • Solvent Choice : Toluene or dichloromethane improves intermediate solubility .

Chemical Reactions Analysis

Types of Reactions

1-(1-bromopropan-2-yl)adamantane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of 1-propyladamantane by removing the bromine atom.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: 1-(1-hydroxypropan-2-yl)adamantane, 1-(1-cyanopropan-2-yl)adamantane.

    Oxidation: 1-(1-oxopropan-2-yl)adamantane.

    Reduction: 1-propyladamantane.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex adamantane derivatives.

    Biology: Investigated for its potential as a molecular probe in biological studies.

    Medicine: Studied for its antiviral and anticancer properties, leveraging the unique structure of adamantane derivatives.

    Industry: Utilized in the production of high-performance materials and polymers due to its stability and rigidity.

Mechanism of Action

The mechanism of action of 1-(1-bromopropan-2-yl)adamantane involves its interaction with specific molecular targets. In biological systems, it may act by binding to viral proteins or enzymes, inhibiting their function. The bromine atom plays a crucial role in enhancing the compound’s reactivity and specificity towards its targets. The adamantane core provides structural stability, allowing the compound to maintain its activity under various conditions.

Comparison with Similar Compounds

Table 2: Physical Properties of 1-X Adamantanes

Halogen (X) Atomic Radius (Å) Bulk Modulus (GPa)
H 0.11 12.5
F 0.64 11.8
Cl 0.99 10.9
Br 1.14 10.2

Physicochemical Properties

Spectroscopic data for brominated adamantane derivatives include:

  • 1-Adamantyl Bromomethyl Ketone :
    • ¹H NMR (CDCl3) : δ 4.18 (s, -CH2), 2.09 (adamantane-CH)
    • IR (cm⁻¹) : 1709 (C=O), 733 (C-Br) ().
  • 1-(2-Bromoethyl)adamantane :
    • Molecular Formula : C12H19Br
    • Molecular Weight : 243.19 g/mol ().

Q & A

Q. What are the optimal synthetic routes for 1-(1-bromopropan-2-yl)adamantane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acylation of adamantane derivatives or Grignard reagent formation. A common route involves reacting 1-bromoadamantane with isopropenyl acetate using aluminum bromide (AlBr₃) as a catalyst under controlled temperatures (-10°C in dichloromethane), yielding ~83% . For Grignard pathways, 1-bromoadamantane is reacted with magnesium in anhydrous ether, followed by aldehyde addition to introduce the propan-2-yl group . Key variables include catalyst selection, temperature, and solvent purity. Industrial-scale production emphasizes optimizing pressure and catalyst ratios to enhance purity .

Q. How can researchers reliably characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Assign peaks for adamantane protons (δ 1.6–2.1 ppm) and bromopropan-2-yl groups (δ 3.2–3.8 ppm) .
  • X-ray Crystallography : Resolve the adamantane cage geometry and bromine substitution pattern (e.g., bond angles and torsional strain) .
  • Mass Spectrometry : Confirm molecular weight (C₁₃H₁₉Br, ~263.2 g/mol) via high-resolution MS .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, as adamantane derivatives typically decompose above 250°C .

Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?

  • Methodological Answer : Recrystallization in non-polar solvents (e.g., hexane) and sublimation under reduced pressure (50–80°C) are standard methods . Chromatography (silica gel, ethyl acetate/hexane eluent) resolves brominated impurities. Purity >98% is achievable with iterative sublimation, validated by HPLC .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling or nucleophilic substitution reactions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in-situ NMR or IR to identify intermediates (e.g., carbocation formation in SN1 pathways) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map transition states and activation energies for bromine displacement .
  • Isotopic Labeling : Introduce deuterium at the adamantane core to track steric effects on reactivity .

Q. What strategies resolve contradictions in reported synthesis yields or byproduct profiles across studies?

  • Methodological Answer :
  • Comparative Replication : Reproduce methods from conflicting studies (e.g., AlBr₃ vs. FeCl₃ catalysts) while controlling moisture and oxygen levels .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., adamantane or dehalogenated derivatives) and adjust stoichiometry .
  • Meta-Analysis : Aggregate data from PubChem and NIST to identify trends in solvent polarity or temperature effects .

Q. How does the bromopropan-2-yl substituent influence the compound’s reactivity compared to other adamantane derivatives?

  • Methodological Answer :
  • Comparative Reactivity Studies : Benchmark against 1-adamantyl methyl ketone or 1-adamantanol in SN2 reactions. The bromine atom enhances electrophilicity, while the branched propan-2-yl group increases steric hindrance .
  • Electrochemical Analysis : Cyclic voltammetry reveals redox potentials influenced by the adamantane core’s electron-donating effects .

Q. What computational approaches predict the biological interactions of this compound with protein targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes like cytochrome P450, leveraging adamantane’s hydrophobic pocket affinity .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on bromine’s halogen bonding .

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